4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile
CAS No.: 6965-79-3
Cat. No.: VC16054643
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6965-79-3 |
|---|---|
| Molecular Formula | C14H19NO |
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | 4-(4-methylphenyl)-4-propan-2-yloxybutanenitrile |
| Standard InChI | InChI=1S/C14H19NO/c1-11(2)16-14(5-4-10-15)13-8-6-12(3)7-9-13/h6-9,11,14H,4-5H2,1-3H3 |
| Standard InChI Key | AFVNASUMPFJDPV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(CCC#N)OC(C)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The compound’s systematic IUPAC name is 4-phenyl-4-propan-2-yloxybutanenitrile, reflecting its benzene core, isopropoxy (-OCH(CH₃)₂) substituent, and nitrile-terminated butane chain . Alternative designations include:
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4-Isopropoxy-4-phenylbutyronitrile
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γ-(1-Methylethoxy)benzenebutyronitrile
Its molecular formula, C₁₃H₁₇NO, corresponds to a monoisotopic mass of 203.1310 Da . The SMILES string CC(C)OC(CCC#N)C1=CC=CC=C1 encodes the branched ether and nitrile functionalities .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₇NO |
| Molar mass | 203.28 g/mol |
| XLogP3 (lipophilicity) | 2.5 |
| Rotatable bonds | 5 |
| Hydrogen bond acceptors | 2 |
Structural Analysis
The molecule’s geometry features:
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A benzene ring providing aromatic stability.
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An isopropoxy group at the γ-position, introducing steric bulk and influencing solubility.
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A butyronitrile chain (-CH₂CH₂CN) capable of dipole interactions and hydrolysis to carboxylic acids .
Quantum mechanical calculations predict a bent conformation due to steric hindrance between the isopropoxy and nitrile groups .
Synthesis and Reaction Pathways
Synthetic Strategies
While explicit protocols for 4-methyl-γ-(1-methylethoxy)benzenebutyronitrile are scarce, analogous nitriles are typically synthesized via:
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Alkylation of phenol derivatives with isopropyl halides under basic conditions.
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Nitrilation of intermediate alcohols using reagents like NaCN or trimethylsilyl cyanide .
A hypothetical route involves:
Reactivity Profile
The nitrile group (-C≡N) governs key transformations:
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Hydrolysis: Forms 4-isopropoxy-4-phenylbutanoic acid under acidic or basic conditions:
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Nucleophilic additions: Reacts with Grignard reagents to generate ketones after workup .
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Reduction: Catalytic hydrogenation yields primary amines (R-CH₂NH₂) .
Physicochemical Properties
Table 2: Key Spectral Signatures
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 1.25 (d, 6H, -CH(CH₃)₂), δ 2.55 (t, 2H, -CH₂CN), δ 4.45 (m, 1H, -OCH-) |
| ¹³C NMR | δ 117.8 (CN), δ 72.1 (-OCH-), δ 25.6 (-CH(CH₃)₂) |
| IR (cm⁻¹) | 2245 (C≡N stretch), 1240 (C-O-C asym), 1600 (aromatic C=C) |
| GC-MS | m/z 107 (base peak, C₈H₁₁⁺), m/z 149 (M⁺-C₃H₇O) |
Biological and Industrial Applications
Material Science Applications
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